5-Methylthio vs. 5-Methyl Substituent: Impact on Molecular Properties and Anticancer SAR
The 5-methylthio-substituted 1,3,4-thiadiazole core in the target compound (CAS 69378-10-5, MW 266.3) introduces a divalent sulfur atom absent in the direct 5-methyl analog 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 41148-20-3, MW 234.3) [1]. This –SCH3 group increases molecular weight by 32 Da and adds a sulfur-centered H-bond acceptor site. In a closely related benzylthio-phenylurea anticancer series, the 5-thioether linkage was essential for VEGFR-2 kinase inhibition, with the most potent analog (5d) achieving an IC50 of 0.37 µM against HeLa cells vs. sorafenib at 7.91 µM [2]. While the 5-methyl analog was noted in prior art (J. Pharm. Soc. Japan, 1954) as lacking reported biological activity [3], the 5-methylthio modification introduces the thioether pharmacophore that appears critical for target engagement in the broader class.
| Evidence Dimension | Molecular weight and 5-position substituent identity (thioether vs. alkyl) |
|---|---|
| Target Compound Data | MW 266.3 g/mol; 5-methylthio (–SCH3) substituent |
| Comparator Or Baseline | 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea (CAS 41148-20-3): MW 234.3 g/mol; 5-methyl (–CH3) substituent |
| Quantified Difference | 32 Da mass increase; sulfur atom present (target) vs. absent (comparator) |
| Conditions | Structural comparison based on CAS registry data and PubChem entries |
Why This Matters
The additional sulfur atom alters hydrogen-bonding capacity, lipophilicity (ΔLogP), and metabolic stability, making the target compound a distinct chemical entity for procurement when thioether-mediated target interactions are hypothesized.
- [1] PubChem. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea. CID 729600. CAS 41148-20-3. Accessed May 2026. View Source
- [2] Aghcheli A, Toolabi M, Ayati A, et al. Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. Med Chem Res. 2020;29:2000-2010. IC50 data for 5d (0.37 µM), 5g (0.73 µM), 5k (0.95 µM) vs. sorafenib (7.91 µM) against HeLa cells. View Source
- [3] US Patent 4,876,044. Thiadiazole compounds and methods of use. Issued October 24, 1989. Citing J. Pharm. Soc. Japan, 74, 1044-8 (1954); CA 11630 for 1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenylurea and thiourea analogs as lacking reported biological activity. View Source
